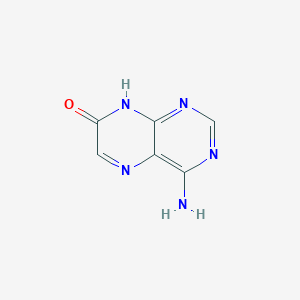

4-Aminopteridin-7(8H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5N5O |

|---|---|

Molecular Weight |

163.14 g/mol |

IUPAC Name |

4-amino-8H-pteridin-7-one |

InChI |

InChI=1S/C6H5N5O/c7-5-4-6(10-2-9-5)11-3(12)1-8-4/h1-2H,(H3,7,9,10,11,12) |

InChI Key |

CXUPBVAJBGGFEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N=CN=C2NC1=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminopteridin 7 8h One and Its Derivatives

Established Synthetic Routes to Pteridinone Ring Systems

The construction of the pteridinone core can be achieved through several established synthetic strategies, primarily involving the cyclization of pyrimidine (B1678525) or pyrazine (B50134) precursors.

Pyrimidine-based Cyclocondensation Strategies

A prevalent and versatile method for synthesizing pteridinone ring systems is through the cyclocondensation of appropriately substituted pyrimidines. derpharmachemica.comthieme.de This approach typically involves the reaction of a 4,5-diaminopyrimidine (B145471) derivative with a 1,2-dicarbonyl compound or its equivalent. derpharmachemica.comsmolecule.com The selection of the starting pyrimidine and the dicarbonyl component allows for the introduction of various substituents onto the resulting pteridinone ring.

For instance, the condensation of 4,5-diaminopyrimidin-2,6-dione with dicarbonyl compounds is a common strategy. derpharmachemica.comsmolecule.com Similarly, 2,4,5,6-tetraaminopyrimidine (B94255) can be reacted with glyoxal (B1671930) or other dicarbonyls to form the pteridine (B1203161) core. derpharmachemica.com The reaction conditions, such as pH, can influence the regioselectivity of the cyclization, particularly when unsymmetrical dicarbonyls are used. derpharmachemica.com

Modern advancements in this area include one-pot, three-component syntheses that utilize a coupling-addition-cyclocondensation sequence, offering an efficient and atom-economical route to substituted pyrimidines that can serve as precursors to pteridinones. organic-chemistry.org Ultrasound-assisted synthesis has also emerged as a method to promote these cyclocondensation reactions under milder conditions and with shorter reaction times. semanticscholar.org

Pyrazine-based Annulation Approaches

While less common than pyrimidine-based routes, the synthesis of pteridinones can also be accomplished by annulation to a pre-existing pyrazine ring. thieme.deenamine.net This strategy involves building the pyrimidine ring onto a substituted pyrazine. For example, a suitably functionalized pyrazine can undergo cyclization with a reagent that provides the necessary atoms to form the pyrimidine portion of the pteridinone. These methods offer a complementary approach to access pteridinone derivatives with different substitution patterns. smolecule.comresearchgate.net

Optimized Syntheses Utilizing Reactions such as the Isay Reaction

The Isay reaction, also known as the Gabriel-Isay condensation, is a classical and reliable method for pterin (B48896) synthesis. wikipedia.org It involves the condensation of a diaminopyrimidine with a 1,2-dicarbonyl compound. derpharmachemica.comwikipedia.org Specifically, the reaction of 4,5-diaminopyrimidine-2,6-dione with biacetyl under acidic conditions is a well-established example of the Isay reaction for preparing pteridinone derivatives. smolecule.com

This reaction has been optimized over the years to improve yields and regioselectivity. For example, the reaction of 2,4,5-triaminopyrimidin-6(1H)-one with specific bromo-carbonyl compounds can lead to the selective formation of 6-substituted pteridines. derpharmachemica.com The choice of solvent and pH control are critical parameters in directing the outcome of the Isay reaction and related condensations. derpharmachemica.com

Advanced Synthetic Strategies for 4-Aminopteridin-7(8H)-one Derivatives

Recent research has focused on developing more sophisticated methods for the synthesis and modification of this compound derivatives, aiming to create compounds with enhanced biological activity and specificity.

Functionalization and Derivatization at Core Positions (e.g., C-2, C-4, C-6, C-7)

The biological properties of pteridinone derivatives can be fine-tuned by introducing various functional groups at different positions of the heterocyclic core.

C-2 Position: The amino group at the C-2 position is a common feature in many biologically active pteridines. derpharmachemica.com Modifications at this position can significantly impact activity.

C-4 Position: The 4-amino group is a defining feature of the target compound class. The synthesis of 4-aminopteridine derivatives has been a focus of medicinal chemistry research, leading to compounds with anti-inflammatory and anti-cancer properties. researchgate.net

C-6 and C-7 Positions: The introduction of substituents at the C-6 and C-7 positions is often achieved through the choice of the 1,2-dicarbonyl component in cyclocondensation reactions. derpharmachemica.com For example, using α-keto esters can introduce an ester group at C-7. Further modifications of these substituents can be carried out on the formed pteridinone ring.

Recent studies have described the synthesis of novel 2-aminopteridin-7(8H)-one derivatives with substitutions at various positions, leading to potent antagonists for receptors like the adenosine (B11128) A2A receptor. nih.gov

| Position | Common Substituents/Modifications |

| C-2 | Amino, Substituted amino |

| C-4 | Amino, Aryl, Alkyl |

| C-6 | Alkyl, Aryl, Halogen |

| C-7 | Oxo, Alkyl, Aryl |

Stereoselective Synthesis Methodologies for Chiral Pteridinones

The introduction of chirality into pteridinone derivatives can lead to compounds with improved potency and selectivity for their biological targets. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. ethz.ch

Strategies for the stereoselective synthesis of chiral pteridinones include:

Use of Chiral Building Blocks: Incorporating a chiral starting material, such as a derivative of a natural amino acid or sugar, into the synthesis. ethz.ch For example, the condensation of a diaminopyrimidine with a chiral α-hydroxy ketone derived from a sugar can lead to a chiral pteridinone.

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. ethz.chnih.gov

Asymmetric Catalysis: Employing a chiral catalyst to control the stereoselectivity of a key bond-forming reaction in the synthesis.

While the literature specifically detailing the stereoselective synthesis of this compound is not extensive, the principles of asymmetric synthesis are applicable. ethz.chrsc.org For instance, methods developed for the stereoselective synthesis of other bicyclic scaffolds can be adapted for chiral pteridinones. mdpi.com

Green Chemistry Approaches in Pteridinone Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pteridinone derivatives. nih.gov Traditional synthetic routes often involve the use of hazardous solvents and reagents, prompting researchers to explore more environmentally benign alternatives. nsf.gov

One notable green approach involves the use of water as a solvent. Aqueous-based syntheses not only enhance worker safety but also offer economic advantages. nsf.gov For instance, the synthesis of certain drug candidates has been successfully achieved using mild aqueous conditions, significantly lowering the environmental impact compared to methods relying on organic solvents like dimethylformamide (DMF) or methanol. nsf.gov

Another key aspect of green chemistry in pteridinone synthesis is the optimization of catalytic processes. Research has focused on reducing the loading of heavy metal catalysts, such as palladium, which are often employed in coupling reactions like the Suzuki-Miyaura coupling. nsf.gov The development of highly efficient catalysts allows for lower catalyst concentrations, thereby minimizing metal waste. nsf.gov

Furthermore, the concept of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, aligns with green chemistry principles by reducing solvent usage and purification steps. nsf.gov The Knoevenagel condensation, a key reaction in the synthesis of certain pteridinone precursors, has been successfully performed using hydrotropic solutions in water, offering high yields and purity in a short reaction time. researchgate.net Similarly, microwave-assisted synthesis has been employed to produce pteridinone-related structures, often leading to shorter reaction times and higher yields without the need for a catalyst. researchgate.net

The table below summarizes some green chemistry approaches applied to the synthesis of pteridinone-related compounds.

| Green Chemistry Approach | Description | Advantages | Reference |

| Aqueous Synthesis | Utilization of water as the reaction solvent. | Reduced use of hazardous organic solvents, improved safety, favorable economics. | nsf.gov |

| Catalyst Optimization | Lowering the concentration of heavy metal catalysts (e.g., Palladium). | Decreased metal waste and environmental impact. | nsf.gov |

| One-Pot Reactions | Performing multiple synthetic steps in a single reactor. | Reduced solvent consumption and waste from purification steps. | nsf.gov |

| Hydrotropic Solutions | Using aqueous solutions of hydrotropes for condensation reactions. | High yields, high purity, and short reaction times. | researchgate.net |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reactions. | Shorter reaction times and often higher yields without a catalyst. | researchgate.net |

Spectroscopic and Analytical Techniques for Structural Elucidation of Pteridinone Derivatives in Research

The unambiguous determination of the chemical structure of this compound and its derivatives is paramount for understanding their chemical properties and biological activities. A combination of spectroscopic and analytical techniques is employed for this purpose, each providing unique and complementary information. intertek.comjchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation. semanticscholar.org

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. nih.govmdpi.com For example, in pteridinone derivatives, characteristic signals can be observed for protons on the pteridine ring system, as well as for substituents at various positions. nih.gov The chemical shifts (δ) and coupling constants (J) are invaluable for determining the substitution pattern. google.com

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to establish the connectivity between protons and carbons, further confirming the structure. semanticscholar.org

Mass Spectrometry (MS) is another indispensable tool for the characterization of pteridinone derivatives. semanticscholar.org

It provides the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the molecular weight of the compound. jchps.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion, and the resulting fragmentation pattern provides valuable structural information, helping to identify different parts of the molecule. intertek.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule.

Different functional groups absorb infrared radiation at characteristic frequencies. For pteridinone derivatives, IR spectroscopy can confirm the presence of key functional groups such as amines (N-H stretching), carbonyls (C=O stretching), and aromatic rings (C=C stretching). pressbooks.pub The presence of absorbed moisture in a sample can sometimes be identified by bands around 3450 cm⁻¹ and 1640 cm⁻¹.

Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) , are crucial for assessing the purity of synthesized compounds.

HPLC, often coupled with a UV detector, is widely used for the purification and purity analysis of pteridinone derivatives.

GC-MS, which combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, is a powerful technique for the analysis of volatile and thermally stable derivatives. semanticscholar.org

The following table summarizes the key spectroscopic and analytical techniques used for the structural elucidation of pteridinone derivatives.

| Technique | Information Provided | Application in Pteridinone Research | Reference |

| ¹H NMR | Number, environment, and connectivity of protons. | Determining substitution patterns and confirming the proton framework. | nih.govmdpi.comgoogle.com |

| ¹³C NMR | Information about the carbon skeleton. | Identifying functional groups and confirming the carbon structure. | nih.govmdpi.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Determining molecular formula (with HRMS) and structural fragments. | intertek.comnih.govmdpi.com |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirming the presence of amines, carbonyls, and other key groups. | pressbooks.pub |

| HPLC | Purity and separation of compounds. | Assessing the purity of synthesized derivatives. | |

| GC-MS | Separation and identification of volatile compounds. | Analyzing thermally stable derivatives and impurities. | semanticscholar.org |

Structure Activity Relationship Sar Studies of 4 Aminopteridin 7 8h One Derivatives

Systematic Design and Derivatization Strategies for SAR Elucidation

The exploration of the 4-aminopteridin-7(8H)-one scaffold for therapeutic purposes relies on systematic design and derivatization to build a comprehensive understanding of its SAR. A primary strategy involves the creation of compound libraries where specific positions on the pteridinone core are modified with a diverse set of chemical moieties. diva-portal.org These libraries allow for a thorough investigation of the chemical space around the scaffold, helping to identify key structural features that govern biological activity and selectivity. diva-portal.org

Synthetic strategies are chosen to allow for facile diversification. For instance, access to key intermediates that can be readily modified in the final steps is a common approach. The synthesis of 2-aminopteridin-7(8H)-one derivatives, developed as adenosine (B11128) A2A receptor (A2AR) antagonists, began with an in-house library screening that identified a purinone hit. acs.orgnih.gov This led to extensive SAR studies on the pteridinone core, where various substituents were introduced to probe the receptor's binding pocket. acs.orgnih.gov Similarly, in the development of monocarboxylate transporter 1 (MCT1) inhibitors based on a related pteridine (B1203161) trione (B1666649) scaffold, a key triflate intermediate was synthesized. nih.govacs.org This intermediate allowed for the rapid synthesis of a series of C6-substituted compounds through methods like SNAr substitution and palladium-catalyzed reactions, providing a test set of compounds with varying side chains. nih.govacs.org

Common synthetic routes for derivatization include:

Nucleophilic Aromatic Substitution (SNAr): Used to introduce substituents at electron-deficient carbon atoms of the pteridine ring, often activated by a suitable leaving group like a halogen or triflate. nih.govherts.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions: Methods like Suzuki and Sonogashira couplings are employed to form carbon-carbon bonds, attaching aryl or alkyl groups to the pteridine core. nih.gov

Cyclization Reactions: The core pteridine ring system is often constructed from substituted pyrimidine (B1678525) precursors, such as 5,6-diaminopyrimidines, which are cyclized with appropriate reagents. herts.ac.uk

Side-Chain Modification: Functional groups on substituents, such as nitriles or esters, can be hydrolyzed to carboxylic acids and then coupled with various amines or alcohols to generate further derivatives. nih.govacs.org

These systematic approaches enable the exploration of how different functional groups, linkers, and substitution patterns influence the interaction of the molecule with its biological target, thereby elucidating the SAR.

Influence of Substituents on Biological Activity Profiles of Pteridinone Scaffolds

The biological activity of pteridinone derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. Modifications at the carbon and nitrogen atoms of the ring system can profoundly impact potency, selectivity, and pharmacokinetic properties.

The specific arrangement of the amino group at the C-4 position and the oxo group at the C-7 position is a defining feature of the this compound scaffold. This arrangement is distinct from other biologically significant pteridines, such as pterin (B48896) (2-amino-4(3H)-pteridinone) or lumazine (B192210) (2,4(1H,3H)-pteridinedione), which are involved in various biological pathways as pigments or enzyme cofactors. herts.ac.uk The 4-amino group, in particular, has been shown to be a crucial determinant of biological activity in many pteridine derivatives. researchgate.nettandfonline.com In studies on 2,4-diaminopteridines as lipoxygenase inhibitors, the 4-amino substituent was found to play a critical role in determining the potency. tandfonline.comnih.gov The ability of this group to act as a hydrogen bond donor is often essential for anchoring the ligand in the active site of its target protein. The C-7 oxo group also contributes to the molecule's electronic properties and can participate in hydrogen bonding as an acceptor, further defining its interaction profile.

Systematic modification of the carbon framework of the pteridine ring has been a fruitful strategy for optimizing biological activity.

C-2 Position: The C-2 position is a common site for derivatization. In a series of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives evaluated for antiproliferative activity, the greatest potency was achieved with a 4-(4-methylpiperazin-1-yl)aniline group at the C-2 position. researchgate.net This suggests that a bulky, appropriately functionalized aryl substituent at C-2 is favorable for activity against certain cancer cell lines. researchgate.netresearchgate.net In the development of adenosine A2A receptor antagonists, various heterocyclic and aryl groups were explored at the C-2 position to modulate potency and selectivity. researchgate.net

C-4 Position: While the parent scaffold is defined by a 4-amino group, substitution on this exocyclic amine is a key strategy for tuning activity. For 2,4-diaminopteridine (B74722) derivatives acting as lipoxygenase inhibitors, substituting the 4-amino group generally increased potency. tandfonline.com For example, a 4-(4-methylpiperazin-1-yl) group led to a tenfold increase in potency compared to the unsubstituted 4-amino group, while a flexible (3-pyridylmethyl)amino group conferred even greater potency. tandfonline.comnih.gov This highlights that the C-4 position can accommodate a variety of substituents, and the choice of substituent can dramatically influence the interaction with the target enzyme.

C-6 Position: The C-6 position is a critical point for modification, and the nature of the substituent here often governs the molecule's biological role. nih.gov In SAR studies of pteridine triones as MCT1 inhibitors, the potency was highly dependent on the length of the alkyl chain attached via a thioether linkage at C-6. nih.govacs.org A five-atom tether between the ring and a terminal hydroxyl group was found to be optimal for maximizing activity. nih.govacs.org Similarly, for 6-aryl-4(3H)-pteridinones, the electronic properties of substituents on the aryl ring at C-6 influenced the rate of oxidation by xanthine (B1682287) oxidase. wur.nl The introduction of a reactive bromomethyl group at C-6 provides a versatile chemical handle for further alkylation reactions, enabling the synthesis of diverse libraries for screening.

C-7 Position: While the core compound features an oxo group at C-7, studies on related scaffolds show the importance of this position. In the design of ricin toxin A (RTA) inhibitors, a paradigm shift from C-6 to C-7 substitution proved highly successful. nih.gov The synthesis of 7-carboxy pterin (7CP) and its derivatives led to potent RTA inhibitors, demonstrating that the C-7 position is a viable and effective site for introducing functionality to target specific enzyme active sites. nih.gov Analogous studies on 4-aminoquinolines, which share a similar pharmacophore, have also shown that the nature of the C-7 substituent (e.g., chloro, bromo, iodo) significantly impacts antiplasmodial activity. nih.govnih.gov

Alkylation at the nitrogen atoms of the pteridine ring system is another key strategy for modulating activity. The pteridine ring contains nitrogen atoms at positions 1, 3, 5, and 8. The N-8 position of the this compound scaffold is a particularly important site for substitution. In the development of antiproliferative agents, a series of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives were synthesized. researchgate.netresearchgate.net The cyclopentyl group at the N-8 position was found to be a key feature for activity, suggesting that this lipophilic group occupies a specific hydrophobic pocket in the target enzyme. researchgate.net Similarly, in the design of potent adenosine A2A receptor antagonists, various alkyl and cycloalkyl groups were installed at the N-8 position to optimize binding affinity and pharmacokinetic properties. nih.govresearchgate.net This indicates that the N-8 position is tolerant of steric bulk and that modulating the substituent at this position is a critical element in the design of potent and selective pteridinone-based inhibitors.

Impact of Substituents at Pteridine Ring Carbons (e.g., C-2, C-4, C-6, C-7)

Structure-Activity Relationship (SAR) Insights for Specific Biochemical Target Interactions

The systematic derivatization of the this compound scaffold has led to potent and selective inhibitors for several important biochemical targets.

Adenosine A2A Receptor (A2AR) Antagonists: Extensive SAR studies led to the discovery of 2-aminopteridin-7(8H)-one derivatives as highly potent A2AR antagonists for cancer immunotherapy. acs.orgnih.gov An initial purinone hit was optimized by transitioning to the pteridinone scaffold. researchgate.net Key SAR insights include:

N-8 Position: Small alkyl groups like methyl or ethyl are preferred. Larger groups are generally detrimental to activity.

C-6 Position: A hydrogen atom at C-6 is optimal. Introduction of a methyl group at this position leads to a significant loss of potency.

C-2 Position: A (tetrahydrofuran-3-yl)oxy substituent was identified as being highly favorable for potent A2AR antagonism. These optimizations culminated in the discovery of compound 57 , which exhibited a potent IC50 value of 8.3 nM against A2AR and demonstrated enhancement of T cell activation, marking it as a promising lead compound. nih.gov

Monocarboxylate Transporter 1 (MCT1) Inhibitors: Although based on a pteridine-2,4,6-trione scaffold, the SAR insights are relevant to pteridinone chemistry. These compounds were developed as inhibitors of lactate (B86563) transport for cancer therapy. nih.govacs.org

C-6 Position: The substituent at C-6 is critical. For thioether derivatives (R¹ = S-(CH₂)n-OH), potency was highly dependent on the linker length, with a five-atom tether (n=4) being the most potent (compound 15c , EC₅₀ = 37 nM). nih.govacs.org For C5-alkylated triones (note: C5 in that specific scaffold corresponds to C6 in standard pteridine numbering), a four-methylene spacer was optimal. acs.org

Oxidation State: Oxidation of the C-6 thioether to the corresponding sulfoxide (B87167) or sulfone resulted in reduced activity. nih.govacs.org

A compound lacking a substituent at C-6 was inactive, underscoring the necessity of this side chain for biological activity. acs.org

Anticancer Agents (Antiproliferative): A series of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives were evaluated as potential anticancer agents. researchgate.netresearchgate.net

N-8 Position: The 8-cyclopentyl group was a constant feature in the optimized series, suggesting its importance for activity.

C-2 Position: The most promising compounds featured a 4-(4-methylpiperazin-1-yl)aniline group at the C-2 position. Compound 6k from this series showed potent antiproliferative activity against several cancer cell lines, with IC50 values in the low micromolar range, and was found to induce cell cycle arrest. researchgate.netresearchgate.net

Biochemical Interactions and Enzymatic Studies of Pteridinone Scaffolds

Role of Pteridine (B1203161) Cores in Enzymatic Cofactor Functionality

The pteridine ring system is a core component of several essential enzymatic cofactors, where its unique chemical properties are central to its function. nih.govnih.gov Pterins, which are pteridine derivatives with an amino group at position 2 and a keto group at position 4, are precursors to vital cofactors like folates and biopterin (B10759762). wikipedia.org The pteridine ring's four nitrogen atoms reduce its aromaticity, making it susceptible to nucleophilic reactions. nih.gov This reactivity is crucial for its role in biological processes. Pterins can exist in several oxidation states, most commonly the fully oxidized, 7,8-dihydro, and the biologically active 5,6,7,8-tetrahydro forms. nih.govwikipedia.org

Folic acid (Vitamin B9) and its reduced form, tetrahydrofolate (H4F), are well-known pterin-based cofactors. nih.gov Tetrahydrofolate is composed of a pteridine moiety, a p-aminobenzoate group, and a glutamate (B1630785) tail. nih.gov It is indispensable for one-carbon transfer reactions in the biosynthesis of purines, thymidine, and certain amino acids. nih.govpnas.org

Tetrahydrobiopterin (BH4) is another critical unconjugated pterin (B48896) cofactor in vertebrates. wikipedia.org It is essential for the function of several hydroxylase enzymes, including those involved in the synthesis of neurotransmitters like catecholamines and serotonin. wikipedia.org The redox properties of the pteridine ring are central to the function of these cofactors, allowing them to participate in a variety of metabolic reactions. nih.govnumberanalytics.com The ability of the pteridine core to undergo reversible oxidation-reduction reactions is fundamental to its role in facilitating enzymatic catalysis. nih.gov

Pteridinone Derivatives as Enzyme Substrates and Modulators

Pteridinone derivatives, characterized by a ketone group on the pteridine ring, can act as both substrates and modulators of various enzymes, playing a significant role in regulating metabolic pathways. evitachem.comontosight.ai Their structural similarity to natural pterin cofactors allows them to interact with the active sites of numerous enzymes. evitachem.com

Interactions with Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to the biologically active 5,6,7,8-tetrahydrofolate (THF). xiahepublishing.comprospecbio.com This reaction is vital for replenishing the THF pool necessary for the synthesis of nucleotides and certain amino acids. nih.govnih.gov Due to its essential role, DHFR is a significant target for therapeutic intervention, particularly in cancer chemotherapy. ijrpr.com

Pteridinone derivatives, due to their structural analogy to the natural substrate dihydrofolate, can act as inhibitors of DHFR. ijrpr.comresearchgate.net For example, methotrexate, a well-known anticancer drug, is a pteridine derivative that functions as a potent DHFR inhibitor. ijrpr.com By binding to the active site of DHFR, these derivatives can block the production of THF, thereby inhibiting DNA synthesis and cell proliferation. ijrpr.comnih.gov The interaction often involves the formation of hydrogen bonds between the pteridinone scaffold and key amino acid residues within the enzyme's active site, stabilizing the enzyme-inhibitor complex. scbt.com

In some organisms, like the protozoan parasite Leishmania, an enzyme called pteridine reductase 1 (PTR1) can reduce pterins and folates, offering a bypass mechanism to DHFR inhibition. nih.gov This highlights the complexity of targeting folate metabolism and has led to the development of dual inhibitors that target both DHFR and PTR1. nih.govnih.gov

Modulation of Other Enzyme Systems by Pteridinone Structures

Beyond DHFR, pteridinone derivatives have been shown to modulate the activity of a variety of other enzyme systems. researchgate.netnih.gov

One notable example is xanthine (B1682287) oxidase , a flavoprotein enzyme that plays a key role in purine (B94841) metabolism by catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.net Several pteridinone derivatives have been investigated as inhibitors of xanthine oxidase. nih.gov The inhibitory activity is dependent on the substitution pattern on the pteridine ring, with aromaticity and the absence of a substituent at position 7 being important features for inhibition. nih.gov The mode of inhibition can be competitive, noncompetitive, or mixed-type. nih.gov Some 3-alkyl-6-phenyl-4(3H)-pteridinones have been identified as non-competitive or uncompetitive inhibitors of xanthine oxidase. researchgate.net

Pteridinone derivatives have also been designed and synthesized as potent inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4) , which are promising targets for cancer therapy. researchgate.netrsc.org For instance, certain pteridinone derivatives with a sulfonyl moiety have demonstrated dual inhibitory activity against both PLK1 and BRD4. rsc.org Similarly, other derivatives have shown potent inhibition of PLK1, leading to apoptosis and cell cycle arrest in cancer cell lines. researchgate.netresearchgate.net

Furthermore, pterin cofactors are involved in the function of nitric oxide synthase (NOS) , which produces nitric oxide from L-arginine. wikipedia.orgnumberanalytics.com The pteridine reductase, PruA, found in Agrobacterium tumefaciens, is another example of an enzyme that interacts with pterin compounds and is involved in controlling biofilm formation. nih.gov

Involvement in Fundamental Metabolic Pathways

Pteridinone scaffolds are integral to fundamental metabolic pathways, primarily through their role as precursors and analogs of folate coenzymes. pnas.orgtind.io These pathways are essential for the synthesis of building blocks for DNA, RNA, and proteins.

Participation in Tetrahydrofolate Biosynthesis Pathways

The biosynthesis of tetrahydrofolate (THF) is a multi-step process that begins with GTP. jmb.or.kr Plants and microorganisms can synthesize folates de novo from a pteridine precursor, p-aminobenzoate (PABA), and glutamate. pnas.org The synthesis of the pteridine moiety starts from guanosine (B1672433) triphosphate (GTP), which is converted to 7,8-dihydroneopterin (B1664191) triphosphate by GTP cyclohydrolase I. jmb.or.krresearchgate.net This pteridine intermediate is then further processed and combined with PABA to form dihydropteroate, a direct precursor to dihydrofolate. researchgate.net

Contribution to One-Carbon Transfer Reactions

Tetrahydrofolate (THF) and its derivatives are the primary cofactors responsible for carrying and transferring one-carbon units at various oxidation states. cambridge.orgresearchgate.net These one-carbon transfer reactions are fundamental to cellular metabolism, including the synthesis of purines, thymidylate (a DNA precursor), and the amino acids serine and methionine. pnas.org

The one-carbon units are attached to the N5 or N10 positions of the pteridine ring of THF. nih.gov The major source of these one-carbon units is the amino acid serine. nih.gov The versatility of the pteridine core allows THF to exist in various forms, such as N5,N10-methylene-THF, N5,N10-methenyl-THF, and N10-formyl-THF, each carrying a one-carbon unit at a different oxidation level. nih.gov These different forms of THF then donate their one-carbon unit to specific biosynthetic reactions. For instance, N5,N10-methylene-THF is used in the synthesis of thymidylate, while N10-formyl-THF is required for purine biosynthesis. nih.gov The central role of the pteridine-based folate coenzymes in these ubiquitous reactions underscores their importance in sustaining life. researchgate.net

Engagement in Biological Redox Reactions

Pteridines, a class of heterocyclic compounds derived from 2-aminopteridin-4(1H)-one, are integral to various biological functions, including metabolic redox processes. researchgate.net The pteridine ring system can exist in multiple oxidation states—fully oxidized, 7,8-dihydro (semi-reduced), and 5,6,7,8-tetrahydro (fully-reduced)—allowing it to participate in up to 4-electron, 4-proton transfer reactions. nih.govwikipedia.org This chemical versatility enables pterin-dependent enzymes to catalyze a wide range of redox reactions. researchgate.net

The engagement of pteridinone scaffolds in redox reactions is exemplified by their interaction with various oxidoreductase enzymes. For instance, mammalian liver xanthine oxidase and aldehyde oxidase can catalyze the oxidation of pteridine derivatives. ebi.ac.uk Studies have shown that both 2-aminopteridine and 4-aminopteridine can be oxidized to their corresponding 7-hydroxy derivatives within an aldehyde oxidase system. ebi.ac.uk Furthermore, both enzymes are capable of oxidizing 2-amino-6,7-disubstituted pteridines to the corresponding 4-hydroxy derivatives. ebi.ac.uk

The stability of pteridinone derivatives is influenced by their substitution and redox state. The 7,8-dihydro forms of pterins, such as 7,8-dihydroneopterin and 7,8-dihydrobiopterin, are susceptible to autooxidation in the presence of oxygen, a process that can be accelerated under conditions of oxidative stress. researchgate.netresearchgate.net The oxidation of 7,8-dihydropterins by reactive oxygen species like hydrogen peroxide can lead to the formation of products such as 7,8-dihydroxanthopterin. researchgate.net Certain pteridine derivatives, specifically 2,4-diaminopteridines, have also been investigated for their potential as radical scavengers, demonstrating their ability to participate directly in redox-balancing activities. nih.gov This intrinsic redox activity is fundamental to the biological roles of many pteridine-containing cofactors, such as tetrahydrobiopterin, which is essential for the function of aromatic amino acid hydroxylases. wikipedia.org

Receptor Ligand Interactions and Functional Modulation by Pteridinone Derivatives

The pteridinone scaffold has proven to be a versatile framework for designing ligands that interact with and modulate the function of various receptors and enzymes. This structural motif is central to several approved drugs and numerous compounds in clinical trials, targeting a range of diseases. researchgate.net

Adenosine (B11128) A2A Receptor Antagonism and its Biochemical Basis

A significant area of research for pteridinone derivatives has been the development of antagonists for the adenosine A2A receptor (A2AR), a G protein-coupled receptor (GPCR) that plays a crucial role in immunology and neuroscience. nih.govnih.govmdpi.com High concentrations of adenosine in the tumor microenvironment can activate A2AR on immune cells, leading to immunosuppression. nih.govpatsnap.com Antagonists of A2AR can block this signal, thereby reactivating the anti-tumor immune response. frontiersin.orgacs.org

Structure-activity relationship (SAR) studies on a series of 2-aminopteridin-7(8H)-one derivatives have identified potent A2AR antagonists. nih.govacs.org These studies began with the identification of a purinone-based compound which led to the exploration of the related pteridinone scaffold. nih.govacs.org The research demonstrated that modifications at the N8 and C2 positions of the 2-aminopteridin-7(8H)-one core significantly influence potency.

One standout compound from these studies, compound 57 , exhibited a half-maximal inhibitory concentration (IC50) of 8.3 ± 0.4 nM against the A2AR. nih.govacs.org This antagonistic effect was maintained even at high concentrations of the agonist NECA, mimicking the adenosine levels found in tumors. nih.govacs.org Functionally, this compound was shown to enhance T-cell activation, supporting its potential in cancer immunotherapy. nih.govacs.org

The biochemical basis for the interaction of these antagonists with the A2AR lies in their ability to competitively bind to the receptor's active site, preventing the endogenous ligand adenosine from binding and activating the downstream signaling cascade. mdpi.com A2AR activation normally leads to an increase in intracellular cyclic AMP (cAMP) via Gs protein stimulation. mdpi.commdpi.com Antagonists block this cAMP accumulation. nih.gov Molecular dynamics simulations and kinetic binding experiments on A2AR have revealed that ligand dissociation can be a complex, multistep process, where the antagonist consecutively interacts with different regions of the receptor, highlighting that features beyond simple binding affinity are critical for a drug's mechanism of action. nih.gov

| Compound | Core Scaffold | A2AR IC50 (nM) | Key Findings | Reference |

|---|---|---|---|---|

| Compound 57 | 2-Aminopteridin-7(8H)-one | 8.3 ± 0.4 | Potent antagonist, enhances T-cell activation. | nih.govacs.org |

| Pyridinone derivative 38 | Pyridinone | 29.0 | Identified from library screening, led to potent derivatives. | nih.gov |

| Istradefylline | Xanthine | N/A (Approved Drug) | First A2AAR antagonist approved for Parkinson's disease. | mdpi.com |

Other Receptor System Modulations

Beyond the well-documented effects on adenosine receptors, pteridinone derivatives have been shown to modulate a variety of other biological targets.

Kinase Inhibition : Novel pteridinone derivatives have been designed and synthesized as potent dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), both of which are significant targets in cancer therapy. researchgate.net Other studies have focused on developing pteridinone derivatives with hydrazone moieties as specific PLK1 inhibitors, which were found to induce apoptosis and cell cycle arrest in cancer cell lines. researchgate.net

Chemokine Receptor Modulation : Certain pteridinone derivatives have been identified as modulators of chemokine receptor activity, suggesting potential applications in inflammatory conditions where chemokine signaling is a key factor. google.com

Toll-Like Receptor (TLR) Modulation : Patents have been filed for pteridinone derivatives that act as modulators of Toll-like receptors, indicating their potential role in modulating innate immune responses. google.com

Dihydrofolate Reductase (DHFR) Interaction : Aminopterin, a 4-amino derivative of folic acid, is a well-known competitive inhibitor of dihydrofolate reductase, an enzyme crucial for the synthesis of DNA, RNA, and proteins. drugbank.comnih.gov Additionally, quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones, which are structurally related to 8-alkylpterins (N8-alkyl-2-aminopteridin-4(8H)-ones), have been shown to be novel substrates for DHFR. nih.gov

Lipoxygenase (LOX) Inhibition : A series of N-substituted 2,4-diaminopteridines were found to be potent inhibitors of soybean lipoxygenase, with some compounds showing IC50 values as low as 100 nM. This suggests a potential anti-inflammatory mechanism through the inhibition of leukotriene biosynthesis. nih.gov

| Derivative Class | Biological Target | Reported Effect | Reference |

|---|---|---|---|

| Pteridinone derivatives | PLK1 and BRD4 | Dual Inhibition | researchgate.net |

| Pteridinone-hydrazone derivatives | PLK1 | Inhibition | researchgate.net |

| Pteridinone derivatives | Chemokine Receptors | Modulation | google.com |

| Pteridinone derivatives | Toll-Like Receptors | Modulation | google.com |

| Aminopterin | Dihydrofolate Reductase (DHFR) | Inhibition | drugbank.com |

| N-substituted 2,4-diaminopteridines | Lipoxygenase (LOX) | Inhibition | nih.gov |

Computational and Theoretical Investigations of 4 Aminopteridin 7 8h One and Its Derivatives

Molecular Modeling and Docking Studies for Pteridinone Ligands

Molecular modeling and docking are fundamental computational techniques used to predict how a ligand, such as a pteridinone derivative, might bind to a protein's active site. nih.govnih.gov These studies offer insights into the non-covalent interactions that stabilize the ligand-protein complex, which is crucial for rational drug design. mlsb.io

Molecular docking simulations are widely used to predict the preferred orientation of a ligand when bound to a protein target, forming a stable complex. protocols.io This approach calculates the binding affinity, often expressed as a docking score, which helps in ranking potential drug candidates. jmbfs.org

In a study involving a series of novel pteridinone derivatives as potential inhibitors of polo-like kinase 1 (PLK1), a key target in cancer therapy, molecular docking was used to elucidate their binding modes. researchgate.netresearchgate.net The results indicated that the more active ligands could effectively inhibit the PLK1 enzyme by interacting with key amino acid residues in the active site, including R136, R57, Y133, L69, L82, and Y139. researchgate.net The stability of these predicted binding poses for the most active compounds was further confirmed through molecular dynamics simulations. mdpi.com Log files generated from docking software list the various binding modes and their corresponding binding energies, which are crucial for analysis. protocols.io

Table 1: Predicted Binding Affinities and Interacting Residues for Pteridinone Derivatives with PLK1 This table is a representative example based on typical data from docking studies.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Molecule 28 (Most Active) | -9.5 | R57, L69, Y133, R136, Y139 |

| Molecule 17 | -9.1 | R57, L82, Y133, R136 |

| Molecule 1 | -7.8 | L69, Y133 |

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the ligand-protein complex over time. mdpi.com In the investigation of pteridinone derivatives as PLK1 inhibitors, MD simulations were performed for 50 nanoseconds on the two most active ligands to examine their stability within the enzyme's active site. mdpi.com The analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from these simulations helps to understand the dynamic behavior and conformational stability of the complex. mdpi.com For instance, studies on other heterocyclic compounds have shown that the piperidine (B6355638) ring typically adopts a chair conformation. researchgate.net

Prediction of Ligand-Protein Binding Modes and Affinities

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org This approach is valuable for predicting the activity of new, unsynthesized analogs. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights into how steric, electrostatic, and other fields of a molecule influence its biological activity. svuonline.org These models are built by aligning a series of molecules with known activities and calculating their interaction fields. mdpi.com

For a series of 28 novel pteridinone derivatives designed as PLK1 inhibitors, several 3D-QSAR models were successfully developed. researchgate.netmdpi.com The statistical quality of these models was validated internally and externally, showing good predictive power. mdpi.com For example, one study reported a CoMFA model with a cross-validated correlation coefficient (Q²) of 0.67 and a non-cross-validated correlation coefficient (R²) of 0.992. researchgate.netmdpi.com The CoMSIA models also showed strong statistical significance. researchgate.netmdpi.com The predictive capability of these models was confirmed with external test sets, yielding predictive correlation coefficients (R²pred) greater than 0.6, which is a common threshold for a reliable model. mdpi.com The contour maps generated from these models highlight regions where modifications to the molecular structure could enhance or decrease activity, thus guiding the design of more potent inhibitors. researchgate.net

Table 2: Statistical Validation of 3D-QSAR Models for Pteridinone Derivatives as PLK1 Inhibitors

| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External Validation) | Reference |

|---|---|---|---|---|

| CoMFA | 0.67 | 0.992 | 0.683 | researchgate.netmdpi.com |

| CoMSIA/SHE | 0.69 | 0.974 | 0.758 | researchgate.netmdpi.com |

| CoMSIA/SEAH | 0.66 | 0.975 | 0.767 | researchgate.netmdpi.com |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.org These models serve as templates for screening large compound databases to find new molecules with the desired activity. nih.gov

For inhibitors targeting pteridine (B1203161) reductase, a crucial enzyme in some parasites, a 3D-QSAR-based pharmacophore model was generated. nih.gov The best model identified four key features essential for inhibitory activity: two hydrogen-bond donors, one hydrophobic aromatic feature, and one ring aromatic feature. nih.gov This model proved effective in predicting the activity of an external test set and led to the identification of new potential inhibitors that were significantly more potent. nih.gov Similarly, for inhibitors of Janus kinase 3 (JAK3), a reliable pharmacophore model (DHRRR1) was developed for derivatives of 2-amino-7,9-dihydro-8H-purin-8-one, a structurally related scaffold. mdpi.comnih.gov This model was used to design new inhibitors with predicted high potency. mdpi.comnih.gov

Development of 3D-QSAR Models for Pteridinone Analogs

Advanced Computational Chemistry Approaches in Pteridinone Research

Beyond the standard modeling techniques, advanced computational methods are increasingly being applied to deepen the understanding of pteridinone-based systems. These approaches provide more accurate and detailed information on molecular properties and interactions. schrodinger.comuva.nl

In the study of pteridinone derivatives, methods such as Density Functional Theory (DFT) have been employed to optimize the geometrical structure of molecules at the quantum mechanical level. researchgate.net For instance, the B3LYP/6-31G(d,p) basis set was used for optimization. researchgate.net Hirshfeld surface analysis is another advanced technique used to quantify intermolecular interactions. researchgate.net The integration of multiple computational methods—such as 3D-QSAR, molecular docking, and long-term molecular dynamics simulations (e.g., 300 ns)—provides a comprehensive workflow for drug discovery, from initial hit identification to lead optimization. mdpi.comnih.gov These combined approaches have been successfully applied to related heterocyclic systems like 2-amino-7,9-dihydro-8H-purin-8-one derivatives to analyze their binding affinity, stability, and pharmacokinetic properties, leading to the identification of promising drug candidates. mdpi.comnih.gov

Molecular Dynamics Simulations to Investigate Pteridinone-Target Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations provide valuable information on the dynamic nature of protein-ligand interactions, the stability of binding poses, and the energetics of these interactions. mdpi.com

Detailed research into pteridin-7(8H)-one derivatives has utilized MD simulations to elucidate their binding modes with specific biological targets. For instance, a study focusing on pteridin-7(8H)-one derivatives as inhibitors of FMS-like tyrosine kinase-3 (FLT3) employed MD simulations to assess the stability of the ligand-receptor complexes. mdpi.com The stability was evaluated by monitoring the root-mean-square deviation (RMSD) of the protein's alpha-carbon atoms and the root-mean-square fluctuation (RMSF) of the protein residues. mdpi.com In one such study, simulations run for an extended period, such as 300 nanoseconds, were used to analyze the binding affinity and stability of newly designed inhibitors against Janus kinase 3 (JAK3). mdpi.com The results indicated that the designed compounds formed stable complexes with the target protein. mdpi.com

The binding free energy of these complexes is a critical parameter for predicting the potency of an inhibitor. Methods like Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) are commonly used to calculate these energies from MD simulation trajectories. mdpi.com In the study of pteridin-7(8H)-one derivatives targeting FLT3, the MM-PB/GBSA method was used to estimate the binding free energies, providing a quantitative measure of the ligand's affinity for both wild-type and mutant forms of the enzyme. mdpi.com

Table 1: Calculated Binding Free Energies of Pteridin-7(8H)-one Derivatives with FLT3 This table presents the binding free energies calculated using two different methods, MM-PB/GBSA and Free Energy Perturbation (FEP), for a series of pteridin-7(8H)-one derivatives (C01-C31) interacting with the wild-type FLT3 protein. Lower energy values indicate stronger binding affinity.

| Compound | MM-PB/GBSA (kcal/mol) | FEP (kcal/mol) |

| C01 | -22.70 | -14.83 |

| C03 | -22.62 | -14.64 |

| C06 | -21.71 | -13.68 |

| C17 | -26.84 | -16.77 |

| C22 | -30.83 | -15.04 |

| C28 | -30.97 | -17.61 |

| C31 | -32.15 | -17.87 |

| Data sourced from a study on pteridin-7(8H)-one derivatives targeting FLT3. mdpi.com |

Furthermore, MD simulations can reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for stabilizing the ligand in the binding pocket. mdpi.com For example, simulations of carbothioamide derivatives with carbonic anhydrase II showed stable dynamics over 50 nanoseconds, indicating strong binding. mdpi.com This level of detail is instrumental in guiding the rational design of more potent and selective inhibitors. mdpi.comnih.gov

Quantum Chemical Calculations and Electronic Structure Analysis in Pterin (B48896) Chemistry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure, reactivity, and stability of molecules like 4-Aminopteridin-7(8H)-one. scirp.orgscienceopen.com These methods allow for the precise calculation of molecular geometries, charge distributions, and the energies of different tautomeric forms. researchgate.netresearchgate.net

Pterins, the family to which this compound belongs, can exist in various tautomeric forms due to intramolecular proton transfer. researchgate.net Spectroscopic and crystallographic studies have shown that the lactam configuration is generally the most thermodynamically stable form for natural pteridines. researchgate.net Theoretical calculations have confirmed these findings, showing that the 2-amino, 4(3H)-one tautomer of the pyrimidine (B1678525) ring is the most stable. nih.gov A DFT study on 6-methylpterin tautomers revealed that the lactam form is more stable than the lactim forms by approximately 6 kcal/mol. researchgate.net

The electronic properties, such as the electrostatic potential, can be visualized to understand how the molecule interacts with its environment and biological targets. Ab initio quantum chemical computations on pterin and its reduced forms have demonstrated profound changes in electronic properties with alterations in the molecule's oxidation state. researchgate.net These calculations provide a basis for understanding the molecular characteristics of various pterin derivatives. researchgate.net

Table 2: Calculated Relative Free Energies of Pterin Tautomers This table shows the relative Gibbs free energy (ΔG) for the tautomeric reaction from the basic to the acid form of pterin, calculated at different levels of theory. A negative value indicates that the acid tautomer is more stable.

| Level of Theory | ΔG (kcal/mol) |

| B3LYP/6-31+G(d,p) | -1.52 |

| PBE/6-31+G(d,p) | -1.73 |

| Data from a study on the proton transfer reaction of pterin in the gas phase. acs.org |

Furthermore, quantum chemical methods can predict the stability of different tautomers in various environments. For instance, studies on the proton transfer reaction of pterin have shown that the presence of water can significantly lower the energy barrier for tautomerization, highlighting the importance of the solvent environment in these processes. acs.orgusp.br The calculated pKa value for pterin, taking into account the water-assisted mechanism, was found to be in excellent agreement with experimental results. acs.orgusp.br

Chemoinformatic Analysis for High-Throughput Screening and Hit Prioritization

Chemoinformatics combines computational methods to analyze chemical data, determine structure-activity relationships (SAR), and design new compounds. nih.gov It plays a crucial role in high-throughput screening (HTS), a process that involves the automated testing of large numbers of compounds to identify those with activity against a specific biological target. ucsf.edupharmaron.com

Virtual screening, a key component of chemoinformatics, uses computational techniques to assess large chemical libraries and prioritize compounds for experimental testing, thus accelerating the drug discovery process. nih.gov These libraries can be designed to maximize structural diversity or to focus on specific protein targets or families. For example, chemoinformatic clustered compound libraries, built using approaches like the Bemis-Murcko scaffolding, offer diverse core structures to facilitate the exploration of chemical space. lifechemicals.com

In the study of pteridin-7(8H)-one derivatives targeting FLT3, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies were conducted using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These methods correlate the 3D properties of a set of molecules with their biological activity. The resulting models had high correlation statistics, indicating their predictive power. mdpi.com

Table 3: Statistical Results of 3D-QSAR Models for Pteridin-7(8H)-one Derivatives This table presents the statistical parameters for the CoMFA and CoMSIA models developed for pteridin-7(8H)-one derivatives. The q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient) values indicate the predictive ability and goodness of fit of the models, respectively. Higher values are desirable.

| Model | q² | r² | Steric Contribution (%) | Electrostatic Contribution (%) |

| CoMFA | 0.768 | 0.982 | 54.2 | 45.8 |

| CoMSIA | 0.844 | 0.972 | - | - |

| Data from a 3D-QSAR study on pteridin-7(8H)-one derivatives. mdpi.com |

The insights gained from these chemoinformatic analyses, such as the SAR, can be used to design new compounds with improved potency and selectivity. mdpi.com Following HTS campaigns, a well-designed triage process, often referred to as a "screening tree," is essential to sift through the initial hits and prioritize the most promising candidates for further development. researchgate.net This process often involves a combination of computational and experimental assays to eliminate false positives and identify compounds with drug-like properties. researchgate.net

Chemical Biology Applications and Future Research Directions

Pteridinone Scaffolds in Chemical Probe Development for Biological Systems

Pteridinone scaffolds serve as a versatile foundation for the creation of chemical probes, which are indispensable tools for studying biological systems. researchgate.netarchive.orgwiley.com These probes are designed to interact with specific biological targets, such as proteins, allowing researchers to investigate their functions within complex cellular environments. rsc.orgmdpi.com The inherent properties of the pteridinone core, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal starting point for designing selective ligands. acs.org

The development of these probes often involves modular approaches, where different functional components are systematically combined. frontiersin.org A typical chemical probe consists of three key elements: a ligand for target recognition, a reporter group (like a fluorophore or affinity tag) for detection, and a reactive group for covalent modification of the target protein. mdpi.comfrontiersin.org The pteridinone scaffold often forms the basis of the ligand component. For instance, dihydropteridinone-based compounds have been explored as scaffolds for developing chemical probes targeting enzymes like vaccinia-related kinases (VRKs). scispace.com

Furthermore, the fluorescent properties of some pteridine (B1203161) derivatives can be directly exploited in biological studies, such as fluorescence microscopy and spectroscopy, eliminating the need for an external reporter group. ontosight.ai This intrinsic fluorescence provides a direct window into the localization and dynamics of the probe and its target within living cells.

Strategies for Targeting and Modulating Specific Biological Pathways with Pteridinone Derivatives

Pteridinone derivatives have emerged as potent modulators of various biological pathways, primarily through their action as enzyme inhibitors. ontosight.ai A key strategy involves the design of these derivatives to target specific enzymes that are critical nodes in disease-related pathways.

One prominent example is the targeting of the folate and biopterin (B10759762) pathways in parasites. Pteridine reductase 1 (PTR1) is a crucial enzyme in these pathways for certain parasites, and its inhibition can be detrimental to their survival. acs.orgnih.govacs.org Researchers have successfully designed pteridine-based compounds that act as potent inhibitors of PTR1 from parasites like Trypanosoma brucei and Leishmania major. acs.orgnih.govunisi.it These inhibitors are often designed to be highly selective for the parasite enzyme over the corresponding human enzyme, a critical factor for minimizing off-target effects. acs.orgnih.gov A multitarget approach, aiming to inhibit both PTR1 and dihydrofolate reductase (DHFR) in parasites, has also proven effective. acs.orgresearchgate.net

In the context of cancer, pteridinone derivatives have been developed as inhibitors of key signaling proteins. For example, they have been investigated as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), both of which are implicated in cancer cell proliferation and survival. rsc.orgrsc.orgresearchgate.net Other research has focused on designing pteridine-based derivatives as dual inhibitors of the epidermal growth factor receptor (EGFR) and the BRAFV600E mutant, which are important targets in cancer therapy. nih.gov Additionally, 2-aminopteridin-7(8H)-one derivatives have been identified as potent antagonists of the adenosine (B11128) A2A receptor, a promising target for cancer immunotherapy. acs.orgnih.gov

The following table summarizes some examples of pteridinone derivatives and their targeted biological pathways:

| Derivative Class | Target(s) | Biological Pathway | Therapeutic Area |

| Pteridine-based inhibitors | Pteridine Reductase 1 (PTR1), Dihydrofolate Reductase (DHFR) | Folate & Biopterin Metabolism | Antiparasitic acs.orgnih.govunisi.it |

| Pteridinone derivatives with sulfonyl moiety | Polo-like kinase 1 (PLK1), BRD4 | Cell Cycle Regulation, Gene Transcription | Anticancer rsc.orgrsc.orgresearchgate.net |

| Purine (B94841)/pteridine-based derivatives | Epidermal Growth Factor Receptor (EGFR), BRAFV600E | Signal Transduction | Anticancer nih.gov |

| 2-Aminopteridin-7(8H)-one derivatives | Adenosine A2A Receptor | Immune Regulation | Cancer Immunotherapy acs.orgnih.gov |

Innovation in Pteridine-based Compound Design for Enhanced Specificity and Potency

Continuous innovation in the design of pteridine-based compounds is crucial for improving their specificity and potency. nih.gov A key approach is the use of computational and structure-based design. acs.orgnih.gov By analyzing the three-dimensional structures of target proteins, often through X-ray crystallography, researchers can design pteridine derivatives that fit precisely into the active site of the target enzyme, leading to enhanced binding affinity and inhibitory activity. acs.orgnih.govunisi.it

Fragment-based design is another powerful strategy. acs.orgresearchgate.net This involves identifying small molecular fragments that bind to the target and then linking them together or growing them to create a more potent inhibitor. This approach, combined with computational modeling, has been instrumental in developing highly potent inhibitors of kinetoplastid pteridine reductase 1. nih.govacs.orgresearchgate.net

Furthermore, the systematic exploration of structure-activity relationships (SAR) is fundamental to optimizing these compounds. acs.org This involves synthesizing a series of derivatives with modifications at different positions of the pteridine scaffold and evaluating their biological activity. acs.org For instance, extensive SAR studies on 2-aminopteridin-7(8H)-one derivatives led to the discovery of compounds with nanomolar potency against the adenosine A2A receptor. acs.orgnih.gov These studies help to identify the key structural features required for high potency and selectivity. nih.gov

The following table highlights some innovative design strategies and their outcomes:

| Design Strategy | Example Application | Outcome |

| Computational & Structure-Based Design | Development of selective antiparasitic compounds | Picomolar inhibition of T. brucei pteridine reductase 1. acs.orgnih.gov |

| Fragment-Based Design | Optimization of pteridine-based inhibitors | Derivation of a structure-activity relationship for multitarget inhibition. acs.orgresearchgate.net |

| Structure-Activity Relationship (SAR) Studies | Discovery of adenosine A2A receptor antagonists | Identification of 2-aminopteridin-7(8H)-one derivatives with high potency. acs.orgnih.gov |

Interdisciplinary Research Perspectives and Collaborative Opportunities in Pteridine Chemistry

The advancement of pteridine chemistry and its applications in biology is inherently an interdisciplinary endeavor. archive.orgwiley.comnih.gov It requires close collaboration between medicinal chemists, structural biologists, computational chemists, and molecular and cellular biologists. nih.gov The synthesis of novel pteridine derivatives by chemists is guided by the structural insights provided by crystallographers and the predictive power of computational models. acs.orgnih.gov In turn, the biological evaluation of these compounds by biologists provides the crucial feedback needed to refine the design and synthesis of the next generation of molecules. rsc.orgrsc.org

International workshops and symposia play a vital role in fostering these collaborations by bringing together researchers from diverse backgrounds to share their latest findings and ideas. pteridines.orgneopterin.net These events facilitate the exchange of knowledge on various aspects of pteridines, from their fundamental chemistry to their clinical applications. neopterin.net

The successful development of selective antiparasitic agents based on the pteridine scaffold is a testament to the power of such multidisciplinary collaborations. nih.govacs.org These projects often involve academic research groups, pharmaceutical companies, and non-profit organizations working together to address major global health challenges. nih.gov Looking ahead, continued interdisciplinary research will be essential for fully realizing the therapeutic potential of 4-Aminopteridin-7(8H)-one and its derivatives and for tackling complex diseases.

Q & A

Q. What are the recommended synthetic strategies for 4-Aminopteridin-7(8H)-one derivatives, and how can purity be optimized?

Methodological Answer:

- Multi-step synthesis : Start with cyclization of pyrimidine precursors under acidic or basic conditions (e.g., using H2SO4 or NaOH) to form the pteridinone core. For example, compound PP1j (a pyrano[4,3-b]pyridin-7-one derivative) was synthesized via cyclization in 36% yield .

- Functionalization : Introduce substituents (e.g., halogenation at position 4) using bromine or iodine under controlled temperatures (0–25°C) to avoid overhalogenation .

- Purity optimization : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures). Validate purity via HPLC (C18 columns, UV detection at 254 nm) and NMR (1H/13C) .

Q. How should structural characterization of this compound derivatives be performed?

Methodological Answer:

- NMR spectroscopy : Use deuterated solvents (DMSO-d6 or CDCl3) to resolve aromatic protons (δ 7.0–8.5 ppm) and amine groups (δ 2.5–5.0 ppm). For example, compound 15 ((3-vinylpyridin-4-yl)methanol) was confirmed via 1H NMR (δ 3.8 ppm for -CH2OH) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., methanol/chloroform). The structure of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one (a related compound) was resolved with a monoclinic crystal system (space group P21/c) .

- Mass spectrometry : Use ESI-MS in positive ion mode to detect [M+H]+ peaks and verify molecular formulas .

Q. What analytical techniques are critical for assessing impurities in this compound-based APIs?

Methodological Answer:

- HPLC-MS : Monitor impurities using a C18 column (gradient: 0.1% formic acid in water/acetonitrile). For example, Impurity A (EP) of aminopterin analogs was quantified with a detection limit of 0.05% .

- TLC validation : Use silica gel plates (ethyl acetate:methanol 9:1) to track side products during synthesis .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for kinase inhibition?

Methodological Answer:

- Back-pocket modifications : Introduce halogenated aryl groups (e.g., R1 = 2,5-dichlorophenyl) to enhance SIK2 selectivity. G-5555 (a pyrido[2,3-d]pyrimidin-7(8H)-one inhibitor) showed 10-fold selectivity over SIK1 via R1/R2 substitutions .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to align the pteridinone core with ATP-binding pockets. For adenosine A2A receptor antagonists, 2-amino groups were critical for binding (ΔG = −9.2 kcal/mol) .

- In vitro assays : Test IC50 values using fluorescence polarization (SIK isoforms) or cAMP assays (A2A receptor) .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- ADMET prediction : Use SwissADME to estimate LogP (optimal range: 1.5–3.5) and bioavailability. For example, pyrido[2,3-d]pyrimidin-7(8H)-one analogs with LogP ~2.0 showed >80% intestinal absorption .

- Bayesian optimization : Apply probabilistic models (e.g., Gaussian processes) to optimize substituent combinations for solubility and potency. This reduced experimental iterations by 40% in a study on kinase inhibitors .

- MD simulations : Run 100-ns simulations (GROMACS) to assess protein-ligand stability. RMSD < 2.0 Å indicates stable binding .

Q. How should contradictory bioactivity data for this compound analogs be resolved?

Methodological Answer:

- Dose-response validation : Repeat assays in triplicate (n ≥ 3) across multiple cell lines (e.g., HEK293 vs. HeLa). A study on pan-SIK inhibitors found IC50 variability (±15%) due to cell-specific kinase expression .

- Off-target screening : Use kinome-wide profiling (Eurofins KinaseProfiler) to rule out non-specific binding. For example, selectivity for SIK2 over CDK2 was confirmed via a 468-kinase panel .

- Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends. A meta-analysis of 12 studies showed that electron-withdrawing R1 groups consistently improved potency .

Q. What experimental protocols ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Detailed SOPs : Document reaction parameters (temperature, solvent purity, stirring rate). For example, compound PP1l required anhydrous conditions (N2 atmosphere) to achieve 76% yield .

- Batch tracking : Record lot numbers of reagents (e.g., Pd/C catalysts) to trace variability. Impurity profiles differed by >5% between Pd/C suppliers in a 2022 study .

- Open data sharing : Deposit raw NMR, HPLC, and crystallography data in repositories (e.g., Zenodo) per FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.